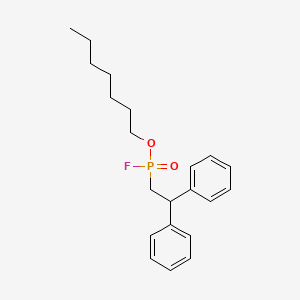
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester is a chemical compound with the molecular formula C21H28FO2P . It is characterized by its unique structure, which includes a phosphonofluoridic acid group attached to a heptyl ester and a 2,2-diphenylethyl group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester typically involves the reaction of phosphonofluoridic acid with heptyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the heptyl group is replaced by other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonofluoridic acid derivatives.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester involves its interaction with specific molecular targets and pathways. The phosphonofluoridic acid group can form strong bonds with metal ions and other reactive species, influencing various chemical and biological processes. The 2,2-diphenylethyl group may also contribute to its activity by interacting with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester: This compound has a phenyl group instead of a heptyl group, which may result in different chemical and biological properties.
Phosphonofluoridic acid, (2,2-diphenylethyl)-, pentyl ester: This compound has a pentyl group, which is shorter than the heptyl group, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of the phosphonofluoridic acid group with the hydrophobic heptyl group, making it suitable for a variety of applications .
Properties
CAS No. |
88344-31-4 |
|---|---|
Molecular Formula |
C21H28FO2P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-[fluoro(heptoxy)phosphoryl]-1-phenylethyl]benzene |
InChI |
InChI=1S/C21H28FO2P/c1-2-3-4-5-12-17-24-25(22,23)18-21(19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21H,2-5,12,17-18H2,1H3 |
InChI Key |
RVUWQBRMEHVKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(CC(C1=CC=CC=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















